molecular formula C11H16N2O4 B1375313 tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate CAS No. 1251012-01-7

tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

Cat. No.: B1375313
CAS No.: 1251012-01-7
M. Wt: 240.26 g/mol
InChI Key: AOJWKTXUJDICQJ-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate is a useful research compound. Its molecular formula is C11H16N2O4 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Chemical Properties

  • Molecular Structure and Hydrogen Bonding : The structural analysis of related compounds like tert-butyl oxocarbonyl piperazine derivatives reveals the presence of hydrogen bonds between hydroxyl groups and protecting carbonyl groups, suggesting similar interactions in tert-butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate (Kolter et al., 1996).

Synthetic Methods and Applications

  • Synthesis Techniques : The synthesis of related 3-hydroxypyrroles and their derivatives, like 4-oxo-2-pyrrolines, involves processes such as hydrogenolysis and acid cleavage, which might be applicable in synthesizing this compound (Momose et al., 1979).
  • Chemical Reactivity and Conversion : The compound undergoes interesting reactions under specific conditions, like the spontaneous conversion from bicyclic lactone to bicyclic lactam under acid conditions, as observed in similar structures (Sheng et al., 2015).

Crystallography and Molecular Interactions

  • Crystal Structure Analysis : Research on similar compounds has led to insights into their crystal and molecular structure, often characterized by intramolecular hydrogen bonding, which could be relevant for this compound (Çolak et al., 2021).

Potential Applications in Organic Chemistry

  • Synthesis of Complex Molecules : The compound may play a role in the synthesis of complex molecules like Diels-Alder reaction products, as seen in related compounds (Padwa et al., 2003).
  • Development of Non-Peptide Mimetics : The stability and unique structural features of similar compounds suggest potential in developing constrained non-peptide mimetics (Gao et al., 2006).

Innovative Research and Synthesis Methods

  • Role in Synthesis of Target Molecules : It is used as an intermediate in the synthesis of complex molecules, as seen in the synthesis of PROTAC molecules (Zhang et al., 2022).

Mechanism of Action

The mechanism of action of a specific oxazole derivative would depend on its structure and the target it interacts with. In general, these compounds might interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions. This can lead to changes in the conformation or activity of the target, which can then affect downstream biochemical pathways .

The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), would also depend on their specific structures. Factors that could influence the pharmacokinetics include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways that are affected. This could include changes in gene expression, protein activity, or cellular signaling .

Environmental factors that could influence the compound’s action, efficacy, and stability include pH, temperature, and the presence of other molecules or ions in the solution .

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4,6-dihydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-4-7-8(5-13)16-9(6-14)12-7/h14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJWKTXUJDICQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)OC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium borohydride (0.015 g, 0.72 mmol) was added to a stirred solution of 4,6-dihydro-5H-pyrrolo[3,4-d]oxazole-2,5-dicarboxylic acid 5-(1,1-dimethylethyl) 2-methyl ester (0.064 g, 0.24 mmol) in a mixture of MeOH (0.6 mL) and THF (1 mL) at 0° C. The mixture was stirred at room temperature for 30 minutes, diluted with a saturated solution of NH4Cl and extracted with DCM. The organic layer was separated, dried (Na2SO4), filtered and the solvents evaporated in vacuo to yield 4,6-dihydro-2-(hydroxymethyl)-5H-pyrrolo[3,4-d]oxazole-5-carboxylic acid 1,1-dimethylethyl ester (0.055 g, 96% yield) as a clear oil that was used in the next step without further purification. C11H16N2O4 LCMS: Rt 1.29, m/z 241 [M+H]+ (using method, LC-MS Method 6).
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
4,6-dihydro-5H-pyrrolo[3,4-d]oxazole-2,5-dicarboxylic acid 5-(1,1-dimethylethyl) 2-methyl ester
Quantity
0.064 g
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Reactant of Route 2
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Reactant of Route 3
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Reactant of Route 4
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Reactant of Route 5
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate
Reactant of Route 6
tert-Butyl 2-(hydroxymethyl)-4H-pyrrolo[3,4-d]oxazole-5(6H)-carboxylate

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